![molecular formula C13H14BrN B1519034 1-(4-Bromophenyl)cyclohexanecarbonitrile CAS No. 626603-27-8](/img/structure/B1519034.png)
1-(4-Bromophenyl)cyclohexanecarbonitrile
Overview
Description
1-(4-Bromophenyl)cyclohexanecarbonitrile, also known as 4-Bromobenzocyclohexanecarbonitrile (BBCH), is an organic compound commonly used in organic synthesis and scientific research. BBCH is a brominated aromatic cyclohexane derivative and consists of a cyclohexane ring with a brominated phenyl group attached to one of the carbon atoms. BBCH has been used in the synthesis of several different compounds, such as 1,4-dihydro-1,4-oxazepines, 2-substituted indoles, and 1,4-dihydropyridines. Additionally, BBCH has been used in various scientific research applications, such as the study of enzyme-catalyzed reactions and the role of enzymes in biochemical pathways.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1-Arylcyclohexylamines
Early studies described the synthesis of various 1-arylcyclohexylamines for evaluation as central nervous system depressants, using compounds similar to 1-(4-Bromophenyl)cyclohexanecarbonitrile as intermediates. This research provided foundational knowledge for developing new compounds with potential therapeutic applications (Maddox, Godefroi, & Parcell, 1965).
Conformational Switching in Radical Cyclization
Radical cyclization of related compounds was studied, leading to the synthesis of spiro[2H-indol]-3(1H)-ones, showcasing the utility of such bromophenyl cyclohexanecarbonitriles in synthesizing complex cyclic structures with potential pharmacological activities (Sulsky, Gougoutas, Dimarco, & Biller, 1999).
Material Science and Photocatalysis
Semiconductor-mediated Photoelectrochemical Oxidations
Studies have explored the use of cyclohexene (a structurally similar compound) as a probe for understanding semiconductor-photocatalyzed oxidations, implicating mechanisms that could be relevant for the design of photocatalytic systems involving bromophenyl cyclohexanecarbonitriles (Fox & Pettit, 1985).
Nanosecond Time-resolved Resonance Raman Investigation
The study of radical cations and transitions in dibromobiphenyl in solutions could provide insights into the photophysical properties of bromophenyl cyclohexanecarbonitriles and their derivatives (Pan, Shoute, & Phillips, 1998).
Electrochemical Studies
- Reactivity of Electrogenerated Bromine: Electrochemical studies have shown the reactivity of electrogenerated bromine with cyclohexene, indicating potential pathways for bromination reactions involving 1-(4-Bromophenyl)cyclohexanecarbonitrile and its analogs (Allen et al., 2004).
properties
IUPAC Name |
1-(4-bromophenyl)cyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKOWLQDAJQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclohexanecarbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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